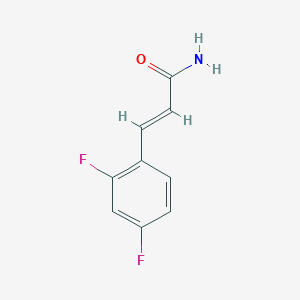

(2E)-3-(2,4-Difluorophenyl)prop-2-enamide

Description

(2E)-3-(2,4-Difluorophenyl)prop-2-enamide is an α,β-unsaturated amide derivative of 2,4-difluorocinnamic acid (C₉H₆F₂O₂, MW 184.14 g/mol, melting point 216–218°C) . Its structure features a conjugated enamide system with a 2,4-difluorophenyl substituent, which confers unique electronic and steric properties. This compound is part of a broader class of cinnamanilides, known for their antimicrobial, anti-inflammatory, and antiparasitic activities .

Properties

IUPAC Name |

(E)-3-(2,4-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H2,12,13)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKGMKYVIPCNBR-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=C/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Difluorophenyl)prop-2-enamide typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amide precursor under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amide, followed by the addition of the aldehyde to form the desired product through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-Difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: LiAlH4, sodium borohydride (NaBH4)

Substitution reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound is being investigated as a pharmacophore in drug development, particularly targeting specific enzymes and receptors. Its structural characteristics allow it to interact with biological macromolecules, making it a candidate for developing new therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.15 - 5.57 | |

| Anticancer | Various cancer cell lines | Varies | |

| Anti-inflammatory | NF-κB activation | Varies |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (2E)-3-(2,4-difluorophenyl)prop-2-enamide against clinical isolates. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, emphasizing the importance of structural modifications in improving biological efficacy .

Case Study: Anticancer Mechanism

Research into the anticancer properties of this compound revealed its ability to induce apoptosis in breast cancer cell lines. The treatment resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting promising therapeutic applications in oncology .

Materials Science

The unique structural properties of this compound make it suitable for synthesizing advanced materials with specific electronic or optical properties. Its reactivity allows it to serve as a building block for creating novel compounds with tailored functionalities.

Biological Studies

Mechanism of Action:

The mechanism involves interactions with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways. Detailed studies are essential to elucidate the exact molecular mechanisms involved.

Biological Activity:

The compound has shown promising antimicrobial and anticancer activities. Its interaction with cellular processes highlights its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Antimicrobial Activity

Cinnamanilides with halogenated aryl groups exhibit potent antimicrobial effects. Key comparisons include:

Key Trends :

Cytotoxicity and Selectivity

Key Insights :

Anti-Inflammatory Activity

Structural Drivers :

Biological Activity

(2E)-3-(2,4-Difluorophenyl)prop-2-enamide, a compound with a prop-2-enamide structure featuring two fluorinated phenyl groups, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : CHFN

- Molecular Weight : 209.20 g/mol

- Functional Groups : Prop-2-enamide with difluorophenyl substituents.

The presence of fluorine atoms enhances the electronic properties of the compound, potentially improving its binding affinity to biological targets.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or modulator, affecting various biochemical pathways. Detailed studies are necessary to elucidate the exact molecular interactions involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus aureus (MRSA)

The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.15 µM against S. aureus and MRSA .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through several pathways:

- Inhibition of NF-κB Activation : Compounds similar to this compound have been shown to attenuate lipopolysaccharide-induced NF-κB activation, which is crucial in cancer progression .

- Cytotoxicity : The compound's derivatives have exhibited cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.15 - 5.57 | |

| Anticancer | Various cancer cell lines | Varies | |

| Anti-inflammatory | NF-κB activation | Varies |

Case Study: Antimicrobial Efficacy

One study focused on the antimicrobial efficacy of this compound derivatives against clinical isolates. The results indicated that certain derivatives had enhanced activity compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity .

Case Study: Anticancer Mechanism

Another investigation explored the anticancer mechanism involving apoptosis induction in breast cancer cell lines. The study found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a promising therapeutic application in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(2,4-difluorophenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step pathway starting from 2,4-difluorobenzaldehyde. A common approach involves:

Aldol Condensation : Reacting 2,4-difluorobenzaldehyde with a suitable acetylating agent (e.g., acetyl chloride) to form an α,β-unsaturated intermediate.

Amidation : Introducing the amide group via reaction with ammonia or a primary amine under basic conditions.

Key optimizations include controlling temperature (60–80°C for amidation) and solvent polarity (e.g., DMF or THF) to enhance yield . Parallel routes for analogous fluorophenyl propenamides suggest that catalytic bases like pyridine improve reaction efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons from the 2,4-difluorophenyl group. The trans (E)-configuration of the α,β-unsaturated system is evidenced by coupling constants (J = 15–16 Hz) between the vinylic protons .

- ¹³C NMR : Carbonyl (C=O) signals appear at ~165–170 ppm, while fluorinated carbons resonate at ~110–160 ppm (split due to ¹⁹F coupling) .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm the amide moiety .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.

- Safety : Fluorinated aromatic compounds may release HF under extreme conditions; use PPE (gloves, goggles) and work in a fume hood. Solubility in DMSO or DMF facilitates biological testing .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gap), which correlate with reactivity. Fluorine substituents lower the LUMO energy, enhancing electrophilicity at the α,β-unsaturated site .

- AIM Theory : Evaluate bond critical points to assess intramolecular interactions (e.g., hydrogen bonding between amide N-H and fluorine) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated propenamides?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For antifungal activity, follow CLSI guidelines for MIC determination .

- SAR Studies : Modify substituents (e.g., replacing 2,4-difluorophenyl with 4-fluorophenyl) to isolate structural determinants of activity. Compare results with analogs like (2E)-3-(4-fluorophenyl)prop-2-enamide .

Q. How does the E-configuration influence intermolecular interactions in crystal structures?

- Methodological Answer :

- X-ray Crystallography : Analyze packing motifs. For example, the E-configuration in related chalcone derivatives creates planar geometries, enabling π-π stacking between aromatic rings and hydrogen-bonding networks via amide groups .

- Hirshfeld Surface Analysis : Quantify interactions (e.g., F···H contacts contribute ~10% to crystal packing in fluorinated compounds) .

Q. What in silico approaches can prioritize biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against targets like fungal CYP51 (for antifungal activity) or human kinases. Fluorine atoms may enhance binding via halogen bonds .

- Pharmacophore Modeling : Identify critical features (e.g., amide group for hydrogen bonding, fluorophenyl ring for hydrophobic interactions) .

Tables for Key Data

Table 1 : Spectral Data for this compound

Table 2 : Computational Parameters for Reactivity Prediction

| Method | HOMO (eV) | LUMO (eV) | ΔE (eV) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| B3LYP/6-31G(d) | -6.2 | -1.8 | 4.4 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.